N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide
CAS No.: 2195937-47-2
Cat. No.: VC4742270
Molecular Formula: C16H23NO4
Molecular Weight: 293.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195937-47-2 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.363 |
| IUPAC Name | N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzamide |
| Standard InChI | InChI=1S/C16H23NO4/c1-20-14-6-4-5-13(11-14)15(19)17-12-16(21-10-9-18)7-2-3-8-16/h4-6,11,18H,2-3,7-10,12H2,1H3,(H,17,19) |
| Standard InChI Key | QLHLGOYJCLOWMW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)OCCO |
Introduction
Potential Biological Activities
While specific data on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide is scarce, benzamide derivatives generally exhibit a wide range of biological activities:
-
Antiviral Effects: Some benzamide derivatives have shown antiviral properties by reducing intracellular HBV DNA .
-
Anti-inflammatory Effects: Nitro benzamide analogs have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase-2 and interleukin-1β .
-
Anti-emetic Properties: Compounds like metoclopramide exhibit anti-emetic effects through dopaminergic and serotonergic receptor blockade .
Table: General Biological Activities of Benzamide Derivatives
| Biological Activity | Example Compounds | Mechanism/Effect |
|---|---|---|
| Antiviral | Sulfamoylbenzamides | Reduce HBV DNA |
| Anti-inflammatory | Nitro benzamide analogs | Inhibit COX-2, IL-1β |
| Anti-emetic | Metoclopramide | Block dopamine and serotonin receptors |
Future Research Directions
Given the limited information on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide, future studies should focus on:
-
Biological Activity Screening: Investigate potential antiviral, anti-inflammatory, or other biological activities.
-
Synthesis Optimization: Develop efficient synthesis protocols to facilitate large-scale production.
-
Structural Characterization: Use advanced spectroscopic techniques to fully elucidate its chemical structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume